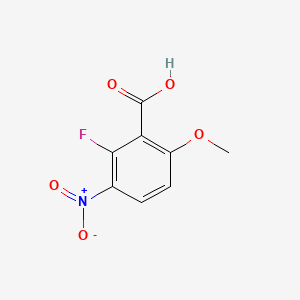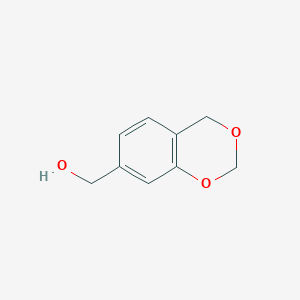
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea is an organic compound characterized by a cyclohexane ring substituted with a hydroxy group and a methyl group, and a phenylurea moiety
Métodos De Preparación
The synthesis of 1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 4-hydroxy-3-methylcyclohexanone, is synthesized through the oxidation of 3-methylcyclohexanol.
Urea Derivative Formation: The cyclohexane derivative is then reacted with phenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylurea moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.
Comparación Con Compuestos Similares
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea can be compared with similar compounds such as:
1-(4-Hydroxycyclohexyl)-3-phenylurea: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(4-Hydroxy-3-methylphenyl)-3-phenylurea: Contains a phenyl ring instead of a cyclohexane ring, leading to different chemical and biological properties.
The presence of the cyclohexane ring and the specific substitution pattern in this compound makes it unique and potentially more versatile in various applications.
Propiedades
Número CAS |
55521-13-6 |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
1-(4-hydroxy-3-methylcyclohexyl)-3-phenylurea |
InChI |
InChI=1S/C14H20N2O2/c1-10-9-12(7-8-13(10)17)16-14(18)15-11-5-3-2-4-6-11/h2-6,10,12-13,17H,7-9H2,1H3,(H2,15,16,18) |
Clave InChI |
XUCPPNIJOBIHJA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCC1O)NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
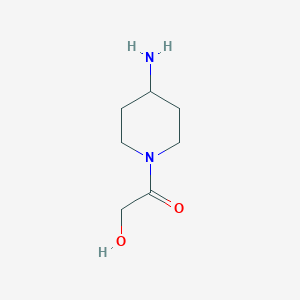
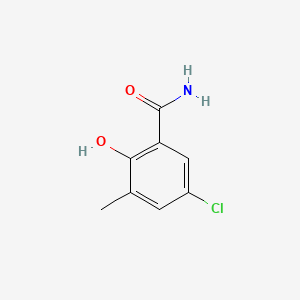


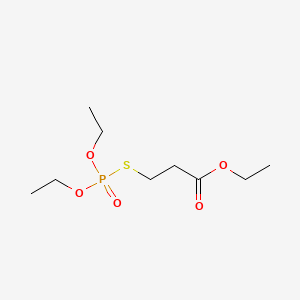
![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
